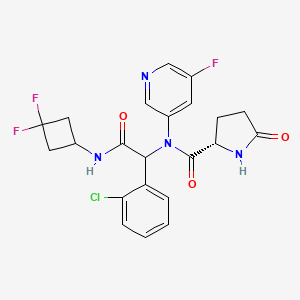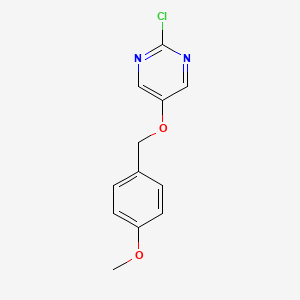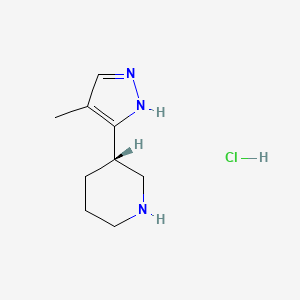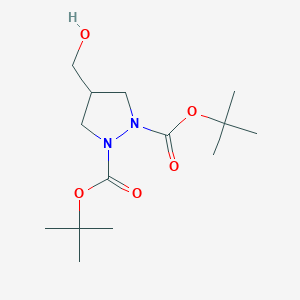
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is a chemical compound with the molecular formula C14H26N2O5 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the pyrazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine typically involves the protection of pyrazolidine with Boc groups followed by the introduction of the hydroxymethyl group. One common method involves the reaction of pyrazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected pyrazolidine. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the Boc protecting groups using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild conditions.
Reduction: TFA or other strong acids to remove Boc groups.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Deprotected pyrazolidine derivatives.
Substitution: Various substituted pyrazolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine depends on its specific application. In drug discovery, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting groups can be removed under physiological conditions to release the active pyrazolidine derivative, which can then interact with molecular targets such as enzymes or receptors. The hydroxymethyl group can also participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolidine: The parent compound without Boc protecting groups or hydroxymethyl substitution.
1,2-Dimethylpyrazolidine: A derivative with methyl groups instead of Boc and hydroxymethyl groups.
1,2-Bis-Boc-pyrazolidine: A similar compound with Boc groups but lacking the hydroxymethyl group.
Uniqueness
1,2-Bis-Boc-4-(hydroxymethyl)pyrazolidine is unique due to the presence of both Boc protecting groups and a hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. The Boc groups offer protection during synthetic transformations, while the hydroxymethyl group provides a handle for further functionalization.
Eigenschaften
Molekularformel |
C14H26N2O5 |
|---|---|
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
ditert-butyl 4-(hydroxymethyl)pyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(9-17)8-16(15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
InChI-Schlüssel |
YZIABOYUGLSIJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CN1C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
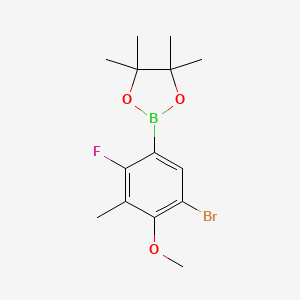
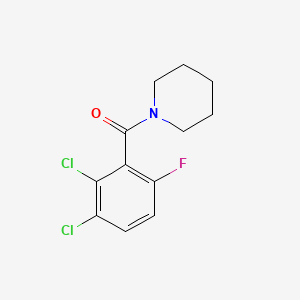

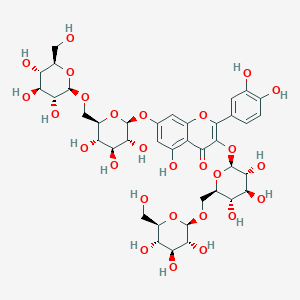
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
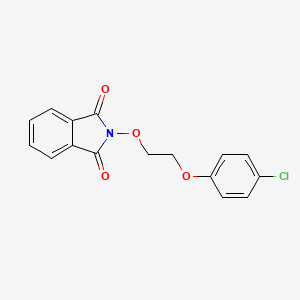
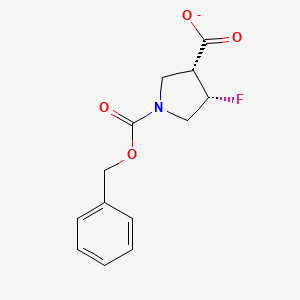
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)
